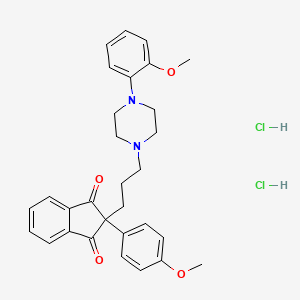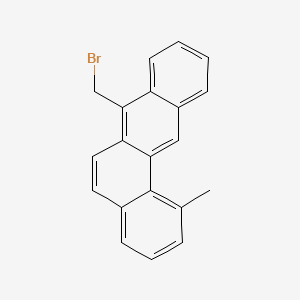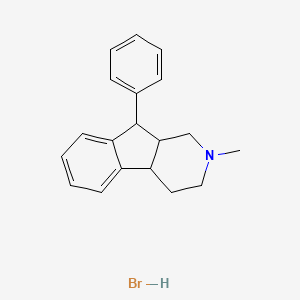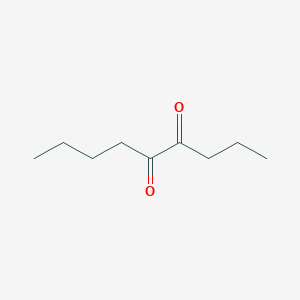
4,5-Nonanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Nonanedione is an organic compound with the molecular formula C9H16O2 It is a diketone, meaning it contains two ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Nonanedione can be synthesized through several methods. One common approach involves the oxidation of 4,5-nonanediol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the aldol condensation of smaller aldehydes followed by oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. These methods typically involve the use of metal catalysts and controlled reaction conditions to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Nonanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield 4,5-nonanediol.
Substitution: It can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Nonanoic acid.
Reduction: 4,5-Nonanediol.
Substitution: Various substituted nonanediones depending on the reagent used.
Applications De Recherche Scientifique
4,5-Nonanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Nonanedione involves its interaction with various molecular targets. As a diketone, it can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its reactivity with nucleophiles makes it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
2,4-Nonanedione: Another diketone with similar properties but different reactivity due to the position of the ketone groups.
3,5-Nonanedione: Similar structure but different chemical behavior.
2,5-Nonanedione: Shares some reactivity patterns but has unique applications.
Uniqueness: 4,5-Nonanedione is unique due to the specific positioning of its ketone groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic applications where other diketones may not be as effective.
Propriétés
Numéro CAS |
24610-09-1 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
nonane-4,5-dione |
InChI |
InChI=1S/C9H16O2/c1-3-5-7-9(11)8(10)6-4-2/h3-7H2,1-2H3 |
Clé InChI |
RTPIKNDFJYHOKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)
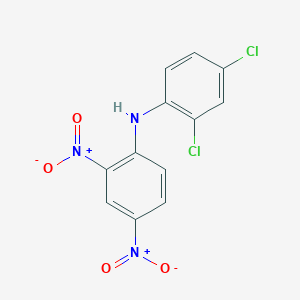
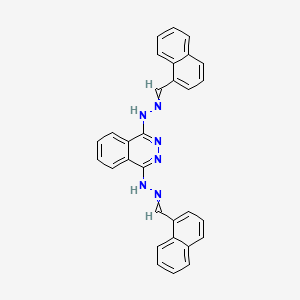
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
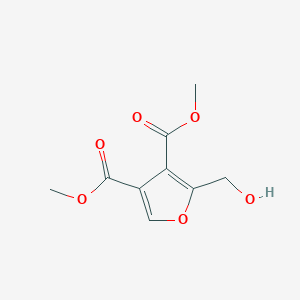



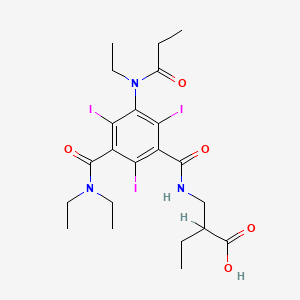
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
